molecular formula C6H5Br2NO2S B14394799 2-(1,2-Dibromo-2-nitroethyl)thiophene CAS No. 89881-36-7

2-(1,2-Dibromo-2-nitroethyl)thiophene

Cat. No.: B14394799
CAS No.: 89881-36-7
M. Wt: 314.98 g/mol
InChI Key: XGRHYJGASFXELQ-UHFFFAOYSA-N
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Description

2-(1,2-Dibromo-2-nitroethyl)thiophene is a halogenated and nitro-substituted thiophene derivative. Its structure features a thiophene ring substituted with a 1,2-dibromo-2-nitroethyl group. Thiophene derivatives are widely studied for their electronic, biological, and material science applications due to their heterocyclic aromatic nature and tunable substituents .

Properties

CAS No.

89881-36-7

Molecular Formula

C6H5Br2NO2S

Molecular Weight

314.98 g/mol

IUPAC Name

2-(1,2-dibromo-2-nitroethyl)thiophene

InChI

InChI=1S/C6H5Br2NO2S/c7-5(6(8)9(10)11)4-2-1-3-12-4/h1-3,5-6H

InChI Key

XGRHYJGASFXELQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C([N+](=O)[O-])Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dibromo-2-nitroethyl)thiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the bromination of 2-ethylthiophene followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the reaction being carried out under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of 2-(1,2-Dibromo-2-nitroethyl)thiophene may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromo-2-nitroethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,2-Dibromo-2-nitroethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Dibromo-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in substitution reactions, modifying the compound’s activity and interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Analysis :

  • Halogenated Derivatives : Compounds like 2-[chloro(phenyl)methyl]thiophene (3a) exhibit antibacterial activity due to halogen-induced electrophilicity . The bromine substituents in 2-(1,2-Dibromo-2-nitroethyl)thiophene may enhance reactivity and bioactivity compared to chlorine analogs.
  • Nitro-Substituted Derivatives : Nitro groups are common in antimicrobial and antitumor agents . The nitroethyl group in the target compound could contribute to similar biological activity, though this requires experimental validation.
  • Anticorrosive Thiophenes: Compounds with electron-withdrawing groups (e.g., cyano, hydrazinyl) show anticorrosive properties via adsorption on metal surfaces . The bromo and nitro groups in the target compound may similarly enhance metal-binding capacity.

Physicochemical Properties

Table 2: Inferred Physical Properties vs. Known Data for Related Compounds
Property 2-(1,2-Dibromo-2-nitroethyl)thiophene (Inferred) Thiophene (from ) 2-[Chloro(phenyl)methyl]thiophene (3a)
Molecular Weight ~300–350 g/mol 84.14 g/mol 212.7 g/mol
Vapor Pressure Low (due to high molecular weight) 40 mmHg at 20°C Not reported
Solubility Likely polar organic solvents Insoluble in water Ethanol, DMSO
Stability Sensitive to light/humidity (bromine/nitro) Stable Stable under inert conditions

Key Observations :

  • The bromine and nitro groups increase molecular weight and reduce volatility compared to unsubstituted thiophene .
  • Stability may be lower than simpler thiophenes due to hydrolytic sensitivity of nitro and bromo groups, requiring specialized storage .

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